Home > Products > Screening Compounds P109493 > 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline - 52759-05-4

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3003468
CAS Number: 52759-05-4
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active tetrahydroisoquinoline derivatives. Its synthesis, utilizing Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, highlights a simple and convenient route for obtaining this crucial building block. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The primary structural difference lies in the substitution pattern on the aromatic ring (methoxy groups instead of ethoxy groups) and the presence of a carboxylic acid group at the 1-position. Despite these differences, the shared core structure and their use in similar synthetic pathways make it a relevant related compound. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound demonstrates high affinity and selectivity for σ2 receptors, making it a promising candidate for imaging σ2 receptor function in the central nervous system using PET. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The structural variations include methoxy substitutions on the aromatic ring and a 2-[4-(4-methoxyphenyl)butan-2-yl] side chain. Despite these modifications, the shared core structure and its significance in studying neurological processes make it a pertinent related compound. []

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This novel compound exhibits potent analgesic and anti-inflammatory properties. Preclinical studies reveal its efficacy in reducing thermal and chemical-induced pain and suppressing acute inflammatory arthritis. Notably, its anti-inflammatory effect surpasses that of diclofenac sodium. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference is the presence of a 1-(4’-dimethylaminophenyl) substituent. Despite this modification, the shared core structure and its relevance in pain management research mark it as a closely related compound. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates sedative-anxiolytic properties in preclinical studies, suggesting potential therapeutic applications for anxiety and sleep disorders. []
  • Relevance: This compound exhibits a close structural similarity to 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The key differences are the presence of methoxy groups instead of ethoxy groups at positions 6 and 7 and the substitution of a 2-hydroxyphenyl group at the 1-position. This close structural resemblance and its potential for treating neurological conditions make it a relevant related compound. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: These compounds exhibit potent and selective activity against P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells. This activity makes them potential candidates for development as multidrug resistance reversers. [, ]
  • Relevance: This series of compounds shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the presence of a 2-phenethyl substituent and variations in the amide or ester moieties attached to the core structure. Despite these differences, the shared core structure and their importance in overcoming multidrug resistance in cancer make them relevant related compounds. [, ]

(R)‐Salsolinol (1‐methyl‐6,7‐dihydroxy‐1,2,3,4‐tetrahydroisoquinoline)

  • Compound Description: (R)‐Salsolinol is a naturally occurring dopamine-derived tetrahydroisoquinoline found in the mammalian brain. It exhibits various neurological effects, including potential roles in Parkinson's disease and alcohol addiction. [, , ]
  • Relevance: This compound is structurally similar to 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline, with the main difference being the presence of hydroxyl groups at positions 6 and 7 and a methyl group at position 1. This close structural similarity and its involvement in neurological processes make it a relevant related compound. [, , ]

1-Acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ)

  • Compound Description: ADTIQ is a neurotoxin formed by the reaction of dopamine with methylglyoxal, a byproduct of glucose metabolism elevated in diabetes. Its formation potentially links diabetes to an increased risk of Parkinson's disease. [, ]
  • Relevance: ADTIQ is structurally similar to 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline, with the main difference being the presence of hydroxyl groups at positions 6 and 7 and an acetyl group at position 1. This structural similarity and its relevance to neurodegenerative diseases make it a noteworthy related compound. [, ]

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This enantiomer also serves as an important building block in the asymmetric synthesis of tetrahydroisoquinoline alkaloids. Its diastereoselective synthesis highlights the significance of chirality in designing biologically active compounds. []
  • Relevance: This compound is an enantiomer of the previously mentioned (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. Both share the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline and differ only in the stereochemistry at the 1-position. This structural similarity and its use in similar synthetic strategies make it a relevant related compound. []

(S)-1-(α-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

  • Compound Description: CKD712 is a synthetic tetrahydroisoquinoline alkaloid exhibiting cardioprotective effects. It reduces myocardial apoptosis against ischemia and reperfusion injury by activating the PI3K/Akt pathway and exerting anti-inflammatory actions. [, ]
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The main structural difference is the presence of hydroxyl groups at positions 6 and 7 and a (S)-1-(α-naphthylmethyl) substituent. This structural similarity and its potential in treating cardiovascular diseases make it a relevant related compound. [, ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds has been explored for its anticonvulsant activity. [, ]
  • Relevance: This group of compounds shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference is the presence of various aryl substituents at position 1. This structural similarity and its potential in treating epilepsy make them relevant related compounds. [, ]

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound functions as a β-adrenergic receptor antagonist. While significantly less potent than propranolol, it represents a novel class of β-blockers with distinct physicochemical properties, potentially leading to unique tissue distribution and pharmacological profiles. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural differences lie in the substitution of chlorine atoms for the ethoxy groups at positions 6 and 7 and the presence of a 1-(3,4,5-trimethoxybenzyl) substituent. Despite these differences, the shared core structure and its opposing effects on the β-adrenergic receptor make it a relevant related compound. []

1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This positional isomer of trimetoquinol displays weaker β-adrenergic activity compared to trimetoquinol. Additionally, it exhibits antiaggregatory effects in both human and rabbit platelet-rich plasma, suggesting potential applications in thrombosis prevention. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural differences are the presence of hydroxyl groups at positions 6 and 7 and a 1-(2',4',5'-trimethoxybenzyl) substituent. This close structural resemblance and its potential in cardiovascular applications make it a relevant related compound. []
Overview

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by its tetrahydroisoquinoline structure. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. Isoquinolines are known for their diverse biological activities, making derivatives like 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline of significant interest in drug development.

Source and Classification

The compound can be classified under the broader category of tetrahydroisoquinolines, which are saturated derivatives of isoquinolines. They are often synthesized for their potential therapeutic effects. The specific structure of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline includes two ethoxy groups at the 6 and 7 positions of the isoquinoline ring system. This modification may influence its biological activity and solubility properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. A notable method involves the use of a Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this approach:

  1. Petasis Reaction: This step involves reacting chiral aminoacetaldehyde acetal with boronic acid and glyoxylic acid to form a rigid chiral oxazinone derivative.
  2. Pomeranz–Fritsch–Bobbitt Cyclization: The oxazinone is then subjected to cyclization to yield the tetrahydroisoquinoline core structure.

The process typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired diastereomeric product .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is C13H17NC_{13}H_{17}N. Its structure features a bicyclic system with two ethoxy substituents that impact its chemical behavior. The stereochemistry is crucial for its biological activity; thus, enantiomeric forms may exhibit different pharmacological profiles.

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical of isoquinoline derivatives:

  • Alkylation: The nitrogen atom can undergo alkylation reactions to introduce new substituents.
  • Oxidation: The saturated system may be oxidized to form more complex structures or functional groups.
  • Reduction: Reduction reactions can modify the nitrogen functionality or alter the ring structure.

These reactions are significant in exploring the compound's potential as a lead in drug discovery .

Mechanism of Action

Process and Data

The mechanism of action for 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is primarily associated with its interaction with sigma receptors in the brain. These receptors play a role in various neurological processes including pain modulation and neuroprotection. The compound has been studied for its potential as a sigma-2 receptor ligand which could influence cellular signaling pathways related to cancer cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen and carbon double bonds.

Relevant data from studies indicate that modifications in the molecular structure can significantly affect these properties .

Applications

Scientific Uses

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is primarily investigated for its potential therapeutic applications:

  • Pharmacology: As a sigma receptor ligand, it may have implications in treating neurological disorders and cancers.
  • Drug Development: Its unique structure makes it a candidate for further modifications leading to novel therapeutic agents.

Research continues to explore its efficacy and safety profile through various preclinical studies aimed at understanding its full potential as a pharmaceutical compound .

Properties

CAS Number

52759-05-4

Product Name

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H19NO2

Molecular Weight

221.3

InChI

InChI=1S/C13H19NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-8,14H,3-6,9H2,1-2H3

InChI Key

SFFCFYBFMSQXRO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2CNCCC2=C1)OCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.